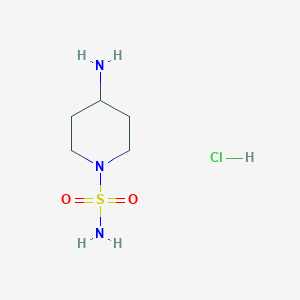

4-Aminopiperidine-1-sulfonamide hydrochloride

Beschreibung

4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2) is a piperidine derivative with a molecular formula of C₅H₁₄ClN₃O₂S and a molecular weight of 215.70 g/mol. The compound features a sulfonamide group (-SO₂NH₂) attached to the piperidine ring, alongside an amino (-NH₂) substituent at the 4-position.

Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Precautionary measures emphasize avoiding inhalation, skin contact, and eye exposure, with appropriate personal protective equipment recommended during handling .

Eigenschaften

IUPAC Name |

4-aminopiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUKLWFEDZRWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Sulfonamide Derivatives: Insights from 4-Hydrazinobenzene-1-sulfonamide Hydrochloride

A patented method for preparing 4-hydrazinobenzene-1-sulfonamide hydrochloride involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under controlled temperature and pressure conditions:

-

- Temperature: 120–125°C

- Pressure: 0.8–1.2 MPa

- Molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate: 1:8 to 1:15 (preferably 1:10)

- Hydrazine hydrate concentration: 50–80 wt%

-

- The reactants are combined in an autoclave.

- Nitrogen displacement is performed to create an inert atmosphere.

- The mixture is heated to approximately 121°C and pressurized to around 1.0 MPa.

- Reaction completion is monitored by the residual content of p-chlorobenzenesulfonamide (target ≤ 0.1%).

-

- High yield and purity of the product.

- Lower production costs.

- Moderate equipment requirements suitable for industrial scale-up.

| Parameter | Value/Range |

|---|---|

| Temperature | 120–125°C |

| Pressure | 0.8–1.2 MPa |

| Molar ratio (substrate:hydrazine) | 1:8 to 1:15 (preferably 1:10) |

| Hydrazine hydrate concentration | 50–80 wt% |

| Reaction monitoring | p-chlorobenzenesulfonamide ≤ 0.1% residual |

This method exemplifies a direct nucleophilic substitution on a sulfonamide derivative to introduce an amino group, a strategy potentially adaptable for preparing 4-aminopiperidine-1-sulfonamide hydrochloride by selecting appropriate piperidine sulfonamide precursors.

Proposed Preparation Method for this compound

Based on the above insights, a plausible preparation method for this compound may involve:

Step 1: Synthesis of 4-chloropiperidine-1-sulfonamide

- Starting from piperidine, introduce the sulfonamide group via sulfonation.

- Chlorination at the 4-position to create a good leaving group.

Step 2: Amination Reaction

- React 4-chloropiperidine-1-sulfonamide with an excess of ammonia or hydrazine hydrate under elevated temperature and pressure.

- Conditions similar to those used for 4-hydrazinobenzene-1-sulfonamide hydrochloride preparation (120–125°C, 0.8–1.2 MPa) can be applied.

- Molar ratio of substrate to amine source optimized (e.g., 1:8 to 1:15).

Step 3: Hydrochloride Salt Formation

- Treat the amination product with hydrochloric acid to precipitate or crystallize the hydrochloride salt.

- Purification by recrystallization or filtration.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Sulfonation/Chlorination | Introduce sulfonamide and chlorine groups | Standard sulfonation and chlorination protocols |

| 2. Amination | Nucleophilic substitution with ammonia/hydrazine hydrate | 120–125°C, 0.8–1.2 MPa, molar ratio 1:8–1:15 |

| 3. Salt Formation | Formation of hydrochloride salt | Acid treatment, purification by crystallization |

Analytical and Research Findings

-

- High yields (>90%) are achievable using excess amine source and controlled conditions.

- Purity depends on minimizing side reactions such as hydrolysis or over-alkylation.

-

- Use of autoclaves or pressure reactors is necessary for high-temperature, high-pressure reactions.

- Nitrogen atmosphere is recommended to prevent oxidation or side reactions.

-

- The described methods are scalable.

- Moderate equipment requirements make the process economically viable.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Remarks |

|---|---|---|

| Starting Material | 4-chloropiperidine-1-sulfonamide | Prepared via sulfonation and chlorination |

| Amination Agent | Hydrazine hydrate / Ammonia | Excess molar ratio (1:8 to 1:15) |

| Reaction Temperature | 120–125°C | Controlled heating in pressure reactor |

| Reaction Pressure | 0.8–1.2 MPa | Autoclave conditions |

| Reaction Time | Until substrate ≤ 0.1% | Monitored by sampling |

| Salt Formation | Hydrochloric acid treatment | Crystallization for purification |

| Yield | >90% | Dependent on reaction optimization |

| Purity | High (minimal by-products) | Controlled by reaction conditions |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 4-aminopiperidine, including 4-aminopiperidine-1-sulfonamide hydrochloride, exhibit significant antimicrobial properties. For instance, research indicates that certain sulfonamide derivatives can effectively inhibit bacterial strains such as E. coli and S. typhimurium, suggesting potential for development as new antibiotics .

Somatostatin Receptor Modulation

4-Aminopiperidine derivatives have been identified as having good affinity for somatostatin receptor subtypes, which are involved in various pathological conditions including acromegaly and certain types of cancer . These compounds can act as agonists or antagonists, providing therapeutic avenues for managing diseases linked to somatostatin signaling pathways.

Neurological Disorders

The compound is also being explored for its effects on neurological disorders. It has been noted that similar piperidine derivatives can enhance neurotransmitter release by blocking voltage-gated potassium channels, thereby improving synaptic transmission in conditions like multiple sclerosis .

Organic Synthesis Applications

Peptide Synthesis

In organic chemistry, this compound serves as a high-yielding reagent in peptide synthesis. Its role as an organic buffer makes it suitable for various biochemical applications, particularly in solid-phase peptide synthesis where it aids in stabilizing reaction conditions .

Biochemical Research

Research Tool

This compound is utilized in laboratory settings to study potassium channels and their subtypes. By acting as a selective blocker of certain voltage-activated K+ channels, it aids researchers in characterizing ion channel behavior and understanding their physiological roles .

Table: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 4-Aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-aminopiperidine-1-sulfonamide hydrochloride with structurally and functionally related piperidine derivatives.

Table 1: Comparative Analysis of Piperidine Derivatives

Key Structural and Functional Differences

Substituent Groups and Reactivity: The sulfonamide group in 4-aminopiperidine-1-sulfonamide HCl enhances its acidity (pKa ~10–11) compared to carboxamide or acetylated derivatives, making it more reactive in nucleophilic environments . In contrast, 4-Amino-N-phenylpiperidine-1-carboxamide HCl contains a phenyl carboxamide group, which increases lipophilicity and may improve blood-brain barrier penetration . 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl incorporates both a methyl group and an aminomethyl side chain, optimizing it for agrochemical applications due to its stability in polar solvents .

Biological Activity: Sulfonamide-containing derivatives (e.g., 4-aminopiperidine-1-sulfonamide HCl) are often explored for enzyme inhibition (e.g., carbonic anhydrase, proteases) due to their ability to mimic transition states or bind catalytic zinc ions . 1-Acetyl-4-aminopiperidine HCl’s acetyl group may reduce metabolic degradation, extending its half-life in vivo compared to primary amines .

Safety Profiles: Compounds with sulfonamide or acetyl groups (e.g., 4-aminopiperidine-1-sulfonamide HCl, 1-Acetyl-4-aminopiperidine HCl) exhibit higher irritation risks (skin/eyes) than phenyl carboxamide derivatives, which are classified as low hazard . 4-Aminopiperidin-2-one HCl lacks comprehensive toxicological data, necessitating cautious handling .

Biologische Aktivität

4-Aminopiperidine-1-sulfonamide hydrochloride is a compound belonging to the piperidine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a sulfonamide moiety. The structural characteristics contribute to its pharmacological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including 4-aminopiperidine compounds, exhibit significant antibacterial properties.

Table 1: Antibacterial Activity of 4-Aminopiperidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL | 18 |

| Compound B | Escherichia coli | 15 µg/mL | 16 |

| Compound C | Salmonella typhi | 10 µg/mL | 20 |

These results indicate that certain derivatives possess potent antibacterial effects, particularly against Salmonella typhi, which is critical for developing new antibiotics .

Antiviral Activity

4-Aminopiperidine derivatives have also been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV).

Case Study: HCV Inhibition

A study identified several derivatives of the 4-aminopiperidine scaffold as potent inhibitors of HCV replication. The original screening hit demonstrated effective inhibition during the assembly stages of the HCV life cycle, showing synergistic effects when combined with FDA-approved antivirals like Telaprevir and Daclatasvir. The most promising compounds exhibited EC50 values around 2.5 µM with minimal toxicity .

Enzyme Inhibition

The sulfonamide group in this compound is associated with significant enzyme inhibitory activity.

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 5.0 |

| Urease | Non-competitive | 3.2 |

The compound shows strong inhibitory activity against both acetylcholinesterase and urease, making it a candidate for further development in treating conditions related to these enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, crucial for folate synthesis.

- Antiviral Mechanism : It interferes with the assembly and release of viral particles in HCV.

- Enzyme Inhibition : The compound binds to the active sites of acetylcholinesterase and urease, blocking their functions effectively.

Q & A

Basic Research Questions

Q. What safety protocols must be prioritized when handling 4-Aminopiperidine-1-sulfonamide hydrochloride in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes and seek medical attention . For spills, use inert absorbents (e.g., sand) and avoid dust generation. Store in airtight containers under ambient conditions, adhering to OSHA and institutional guidelines .

Q. How are the key physicochemical properties (e.g., molecular weight, solubility) of this compound determined experimentally?

- Methodological Answer :

- Molecular weight : Validate via high-resolution mass spectrometry (HRMS) or calculate using the formula (derived from analogous piperidine-sulfonamide structures) .

- Solubility : Conduct gradient solubility tests in polar (water, methanol) and non-polar solvents (DCM) using UV-Vis spectrophotometry at 25°C .

- Stability : Perform accelerated stability studies under varying pH (2–12) and temperature (4–40°C) conditions, monitored via HPLC .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO to identify characteristic peaks (e.g., sulfonamide S=O at ~130 ppm, piperidine ring protons at δ 2.5–3.5) .

- Infrared Spectroscopy (IR) : Confirm functional groups (N-H stretch at ~3300 cm, S=O asymmetric stretch at ~1350 cm) .

- Mass Spectrometry (MS) : Compare fragmentation patterns with theoretical m/z values using ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can convergent synthesis approaches be optimized for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize the piperidine core via reductive amination of 4-aminopiperidine with a sulfonamide chloride under inert atmosphere (N) at 0–5°C .

- Step 2 : Introduce substituents using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Step 3 : Optimize reaction yield (>80%) by varying catalysts (e.g., Pd(PPh)) and solvents (THF/DMF) . Validate purity via TLC (silica gel, ethyl acetate/hexane) and GC-MS .

Q. What experimental designs are suitable for assessing the purity of this compound in pharmaceutical-grade research?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against USP reference standards .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (>200°C) to detect hygroscopicity or solvent residues .

- Elemental Analysis : Ensure C, H, N, S, and Cl content aligns with theoretical values (±0.3%) .

Q. How should researchers address discrepancies in biological activity data across in vitro assays?

- Methodological Answer :

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

- Dose-Response Curves : Generate IC values across ≥3 independent replicates to assess reproducibility. Use ANOVA to identify outliers .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics and rule off-target effects .

Q. What methodologies are employed to evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidation (3% HO) for 1–4 weeks. Monitor degradation products via LC-MS/MS .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C/60% RH. Analyze monthly for 12 months using validated stability-indicating methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.